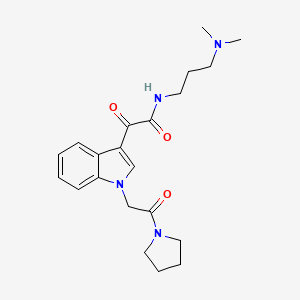
N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a compound with complex structural features, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino propyl group, an indole moiety, and a pyrrolidine ring. Its chemical formula is C₁₈H₂₃N₃O₃, with a molecular weight of 329.39 g/mol. The presence of the dimethylamino group is crucial for its biological activity, influencing solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. The inhibition of nNOS leads to reduced nitric oxide production, which can alleviate conditions associated with excessive nitric oxide levels, such as neurodegeneration and chronic pain .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against nNOS with an IC50 value in the low micromolar range. For instance, related compounds in the same chemical series have shown selective inhibition profiles favoring nNOS over endothelial NOS (eNOS), suggesting potential therapeutic applications in neurological contexts .
In Vivo Studies
Animal model studies have further validated the efficacy of this compound. In rodent models of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes compared to controls . The pharmacokinetic profile indicates a favorable absorption and distribution pattern, with a half-life conducive to therapeutic use .
Case Studies
Case Study 1: Neuroprotection in Stroke Models
A study investigated the neuroprotective effects of this compound in a stroke model. Treatment significantly reduced infarct size and improved functional recovery as measured by neurologic scores. Histological analysis revealed decreased neuronal apoptosis and inflammation .
Case Study 2: Chronic Pain Management
In a chronic pain model induced by nerve injury, the compound was administered post-injury. Results indicated a marked reduction in pain sensitivity (measured by paw withdrawal latency), suggesting its potential as an analgesic agent through modulation of nitric oxide pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.39 g/mol |
| IC50 (nNOS inhibition) | Low μM range |
| Half-Life | 57 min (in vitro) |
| Key Effects | Neuroprotection, Analgesia |
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-23(2)11-7-10-22-21(28)20(27)17-14-25(18-9-4-3-8-16(17)18)15-19(26)24-12-5-6-13-24/h3-4,8-9,14H,5-7,10-13,15H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDPHDPDZRYZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














